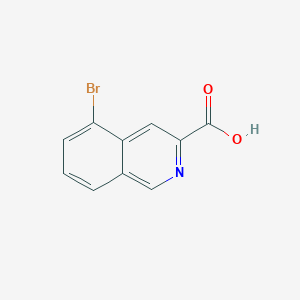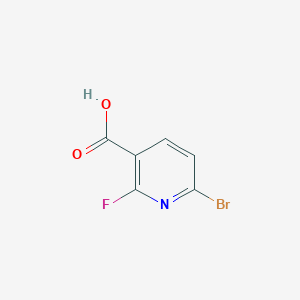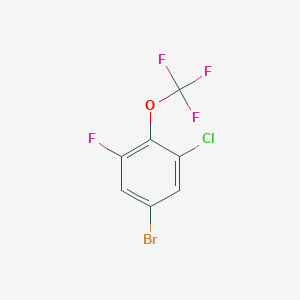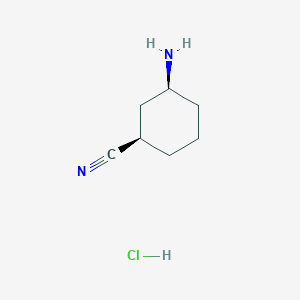
2-Bromo-1-chloro-3-ethoxybenzene
Übersicht
Beschreibung
2-Bromo-1-chloro-3-ethoxybenzene is a chemical compound that belongs to the family of benzene derivatives. It has a molecular weight of 235.51 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C8H8BrClO . The InChI code is 1S/C8H8BrClO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid . The compound has a molecular weight of 235.51 . The InChI code is 1S/C8H8BrClO/c1-2-11-7-5-3-4-6 (10)8 (7)9/h3-5H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen
Steric Protection in Organic Synthesis
2-Bromo-1-chloro-3-ethoxybenzene is utilized in the synthesis of sterically hindered bromobenzenes, serving as a precursor for compounds with high steric protection. For example, it has been converted into phosphonous dichlorides to stabilize low-coordinate phosphorus compounds, demonstrating its utility in the preparation of complex organic molecules with specific spatial configurations (Yoshifuji, Kamijo, & Toyota, 1993).
Ring Halogenation in Chemical Synthesis
This compound is involved in ring halogenation processes, particularly in the synthesis of polyalkylbenzenes. It has been used with catalytic quantities of p-toluenesulfonic acid for ring halogenations, showcasing its versatility in organic synthesis and its role in the preparation of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).
Electrochemical Fluorination
The compound also finds application in the electrochemical fluorination of aromatic compounds. It is part of the reaction mechanism during the electrolyses of halobenzenes, contributing to the formation of various fluorinated and halogenated products, thereby playing a crucial role in the synthesis of compounds with specific halogen substituents (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Study of Anisotropic Displacement Parameters
In the realm of structural chemistry, this compound is used in the study of anisotropic displacement parameters. This involves calculating and determining these parameters for related compounds, which is vital for understanding molecular structures and their interactions (Mroz, Wang, Englert, & Dronskowski, 2020).
Wirkmechanismus
Target of Action
The primary targets of halogenated aromatic compounds like 2-Bromo-1-chloro-3-ethoxybenzene are often enzymes or receptors in the body. These compounds can interact with these targets due to their specific structural features .
Mode of Action
The mode of action of halogenated aromatic compounds typically involves interactions with their targets via processes such as free radical reactions, nucleophilic substitution, or oxidation . For example, in a free radical reaction, a molecule like N-bromosuccinimide (NBS) could lose a bromo atom, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Halogenated aromatic compounds can affect various biochemical pathways. For instance, they might interfere with the normal functioning of enzymes or disrupt cellular processes. The exact pathways affected would depend on the specific compound and its targets .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s chemical structure, its formulation, and the route of administration can influence these processes .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. They might include changes in enzyme activity, alterations in cell signaling, or even cell death. The specific effects would depend on the compound and its mode of action .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. These might include temperature, pH, and the presence of other substances. For example, certain reactions might only occur at specific temperatures or pH levels .
Eigenschaften
IUPAC Name |
2-bromo-1-chloro-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIQFKXMYDOGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295319 | |
| Record name | Benzene, 2-bromo-1-chloro-3-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-74-4 | |
| Record name | Benzene, 2-bromo-1-chloro-3-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1-chloro-3-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



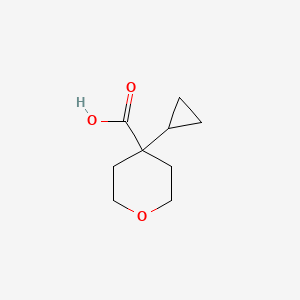
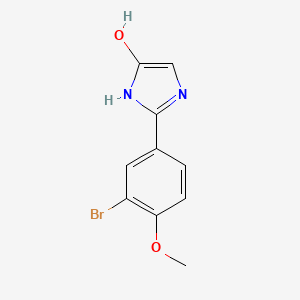

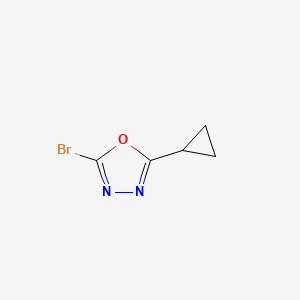

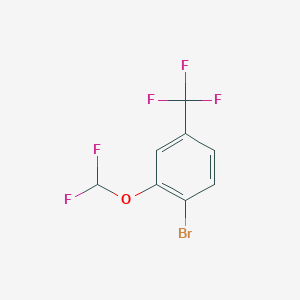

![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)
